1-(5-Aminothiazol-2-yl)guanidine hydrochloride
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Overview
Description
1-(5-Aminothiazol-2-yl)guanidine hydrochloride is a chemical compound with the molecular formula C4H8ClN5S and a molecular weight of 193.66 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a thiazole ring and a guanidine group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Aminothiazol-2-yl)guanidine hydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents . The reaction conditions often require the presence of coupling reagents or metal catalysts to facilitate the guanidylation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Aminothiazol-2-yl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Cyclization: It can undergo cyclization reactions to form cyclic derivatives, which are often of interest in medicinal chemistry.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Aminothiazol-2-yl)guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(5-Aminothiazol-2-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The thiazole ring also contributes to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1-(5-Aminothiazol-2-yl)guanidine hydrochloride can be compared with other similar compounds, such as:
1-(5-Aminothiazol-2-yl)guanidine: Lacks the hydrochloride group but shares similar core structure and properties.
2-Aminothiazole: A simpler compound with a thiazole ring and an amino group, used in various chemical syntheses.
Guanidine hydrochloride: A related compound with a guanidine group, commonly used in protein denaturation studies.
The uniqueness of this compound lies in its combined thiazole and guanidine functionalities, which provide a distinct set of chemical and biological properties .
Properties
IUPAC Name |
2-(5-amino-1,3-thiazol-2-yl)guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5S.ClH/c5-2-1-8-4(10-2)9-3(6)7;/h1H,5H2,(H4,6,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXZQPOZKLRNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N=C(N)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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